Ethyl 2,4-dibromooxazole-5-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5Br2NO3 |
|---|---|
Molecular Weight |
298.92 g/mol |
IUPAC Name |
ethyl 2,4-dibromo-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H5Br2NO3/c1-2-11-5(10)3-4(7)9-6(8)12-3/h2H2,1H3 |
InChI Key |
CTSALBMWJVZNDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)Br)Br |
Origin of Product |
United States |
Reactivity and Strategic Chemical Transformations of Ethyl 2,4 Dibromooxazole 5 Carboxylate
Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring
The electronic properties of the oxazole ring in ethyl 2,4-dibromooxazole-5-carboxylate are significantly influenced by the two electron-withdrawing bromine atoms. This polarization of the ring makes it susceptible to various substitution reactions, which can be selectively targeted to the C2 and C4 positions.
The bromine atoms at the C2 and C4 positions are excellent leaving groups, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines and thiols, under appropriate reaction conditions. The differential reactivity of the C2 and C4 positions can be exploited to achieve selective functionalization, often influenced by steric and electronic factors of the incoming nucleophile and the reaction conditions employed.
Furthermore, the bromine atoms pave the way for sequential cross-coupling reactions, enabling the stepwise introduction of different aryl, alkyl, or heteroaryl groups. This modular approach is a cornerstone of its utility in constructing diverse molecular architectures.
The ethyl carboxylate group at the C5 position offers another handle for chemical modification. It can undergo hydrolysis to the corresponding carboxylic acid, which can then be used for further transformations such as amidation or the formation of other esters. This functionality adds to the compound's versatility as a synthetic intermediate, allowing for the attachment of various side chains or the linkage to other molecular scaffolds.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are extensively used in the functionalization of this compound. thermofisher.comlibretexts.org These reactions have been pivotal in the synthesis of complex biaryl compounds and other substituted heterocycles. organic-chemistry.org
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.orgnih.gov In the case of this compound, the two bromine atoms provide two potential sites for this coupling reaction.
Research into the Suzuki-Miyaura coupling of dihalogenated heterocycles has revealed that site-selectivity can often be achieved. The relative reactivity of the C2 and C4 positions in this compound towards Suzuki-Miyaura coupling is a subject of detailed investigation. Generally, in polyhalogenated heteroarenes, the outcome of monocoupling reactions can be predicted based on the electronic and steric environment of the halogen atoms. rsc.org For many heteroaryl systems, coupling occurs preferentially at specific positions due to inherent electronic biases or the directing effects of neighboring functional groups. beilstein-journals.orgresearchgate.net
Systematic studies on similar dihalo-substituted heterocycles often show a preference for reaction at one position over the other, which can be exploited for the synthesis of monosubstituted intermediates. The choice of reaction conditions, however, can play a crucial role in controlling this selectivity. rsc.org
| Substrate | Major Monocoupling Product | Typical Conditions | Reference |
|---|---|---|---|
| 3,5-Dichloropyridazine | Coupling at C3 | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane | rsc.org |
| 2,4-Dibromopyridine | Coupling at C2 (typically) | Pd(OAc)₂/4PPh₃ | researchgate.net |
| 2,6-Dibromopyridine | Selective mono-arylation at C2 | Pd catalyst with N-heterocyclic carbene ligands | researchgate.net |
The regioselectivity of the Suzuki-Miyaura coupling on this compound can be significantly influenced by the choice of the palladium catalyst and, most importantly, the associated ligands. organic-chemistry.orgresearchgate.net The ligand's electronic and steric properties can modulate the reactivity of the catalyst, thereby directing the coupling to a specific bromine-substituted carbon. rsc.orgresearchgate.net
For instance, bulky, electron-rich phosphine (B1218219) ligands can favor oxidative addition at the less sterically hindered position. nih.gov Conversely, different ligand systems, such as N-heterocyclic carbenes (NHCs), can exhibit different selectivities. nih.gov The choice of solvent and base can also play a critical role in determining the outcome of the reaction. organic-chemistry.org Fine-tuning these reaction parameters is essential for achieving high regioselectivity in the synthesis of either the C2- or C4-arylated product. rsc.org
| Ligand | Observed Effect | Application Example | Reference |
|---|---|---|---|
| Tris(o-tolyl)phosphine (P(o-Tol)₃) | Promotes retention of Z-olefin geometry in couplings with Z-alkenyl halides. | Coupling of Z-alkenyl halides with boronic acids. | organic-chemistry.org |
| Dialkylbiphenylphosphino ligands | Highly active catalysts for coupling of challenging heterocyclic substrates, including amino-heteroaryl halides. | Coupling of amino-substituted chloropyridines with arylboronic acids. | organic-chemistry.org |
| N-Heterocyclic Carbenes (NHCs) | Can provide high catalytic activity, sometimes at room temperature, and influence regioselectivity. | Asymmetric Suzuki-Miyaura couplings and selective arylation of dihalopyridines. | nih.govresearchgate.net |
| Tris(2,4,6-trimethoxyphenyl)phosphine | Electron-donating phosphine that can optimize reaction yield and rate. | Used in cross-coupling reactions for the synthesis of β-lactam analogues. | nih.gov |
Negishi, Stille, and Sonogashira Coupling Potentials
The presence of two carbon-bromine bonds makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Negishi, Stille, and Sonogashira reactions. These transformations are fundamental for creating new carbon-carbon bonds, allowing for the introduction of diverse aryl, heteroaryl, vinyl, and alkynyl moieties at the C2 and C4 positions.
Studies on analogous 2,4-dihalooxazoles have demonstrated the feasibility of regioselective cross-coupling. For instance, a convergent synthesis of trisoxazoles was developed utilizing a regioselective Suzuki-Miyaura coupling at one of the halogenated positions, followed by a Stille coupling at the other. lookchem.com This type of selective functionalization is also applicable to this compound.
Stille Coupling: The Stille reaction, which couples the substrate with an organotin reagent, is particularly versatile due to the air and moisture stability of the organostannane coupling partners. wikipedia.org By carefully selecting the catalyst and reaction conditions, it is possible to achieve selective mono- or di-substitution on the oxazole core.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and is known for its high reactivity and functional group tolerance. nih.gov For dihaloheterocycles, Negishi couplings provide a powerful method for introducing alkyl or aryl groups. One-pot procedures involving the formation of the organozinc reagent followed by palladium-catalyzed coupling are common. researchgate.net
Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)–C(sp) bond between the bromo-oxazole and a terminal alkyne. libretexts.org The resulting arylalkynes are important structures in medicinal chemistry and materials science. libretexts.orgnih.gov Copper-free Sonogashira protocols have been developed to avoid the undesirable homocoupling of acetylenes, broadening the reaction's applicability. nih.govorganic-chemistry.org
The table below summarizes representative conditions for these cross-coupling reactions as applied to halogenated heterocycles.
| Reaction Type | Catalyst System | Reagents | Conditions | Key Features | Reference(s) |
| Stille | Pd(PPh₃)₄ / Ligand | Organostannane (R-SnBu₃) | Anhydrous solvent (e.g., DMF, THF) | Tolerates a wide variety of functional groups; stable reagents. | wikipedia.orglibretexts.org |
| Negishi | PdCl₂(dppf) or Pd(PPh₃)₄ | Organozinc (R-ZnX) | THF, room temp to 40 °C | High reactivity; good for alkyl and aryl couplings. | nih.govresearchgate.net |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI (optional) | Terminal Alkyne, Amine Base | DMF or ACN/H₂O, room temp to 60 °C | Forms C(sp²)-C(sp) bonds; copper-free methods available. | libretexts.orgnih.govorganic-chemistry.org |
Mechanistic Insights into Cross-Coupling Processes on Dihalogenated Heterocycles
The mechanism for palladium-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com
Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst into one of the carbon-bromine bonds of the dihalooxazole. This forms a Pd(II) intermediate. nih.gov For dihalogenated N-heterocycles, the C-X bond positioned alpha to the nitrogen (the C2 position in the oxazole) is typically more reactive and undergoes oxidative addition preferentially. nih.gov This conventional selectivity is attributed to the electronic properties of the heterocycle, where the C2 position is more electrophilic. nih.gov
Transmetalation: The Pd(II) intermediate then reacts with the organometallic reagent (e.g., organotin, organozinc, or copper acetylide). The organic group from the organometallic partner displaces the halide on the palladium center. wikipedia.org This is the key step where the new carbon-carbon bond is prepared for formation.
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov
In dihalogenated systems like this compound, the regioselectivity of the first coupling can often be controlled by the choice of catalyst, ligand, and reaction conditions. nih.gov For instance, bulky phosphine ligands can sometimes reverse the conventional selectivity, favoring reaction at the sterically less hindered or electronically different C4 position. nih.gov This catalyst-controlled selectivity allows for the programmed, stepwise synthesis of disubstituted oxazoles. acs.org
Derivatization Pathways and Functional Group Interconversions
Beyond cross-coupling reactions at the C-Br bonds, the ester group at the C5 position provides another site for chemical modification, enabling a wide range of derivatization pathways.
Ester Hydrolysis and Amidation Reactions
The ethyl ester group of the title compound can be readily transformed into other functional groups, most commonly a carboxylic acid or an amide.
Ester Hydrolysis: The hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic (saponification) conditions. libretexts.org
Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org
Base-catalyzed hydrolysis (saponification) uses a base like sodium hydroxide (B78521) or potassium hydroxide and proceeds to completion, forming a carboxylate salt. libretexts.org The carboxylic acid can then be obtained by acidification.
This transformation is significant as the resulting 2,4-dibromooxazole-5-carboxylic acid provides a handle for further functionalization.
Amidation: The carboxylic acid obtained from hydrolysis can be converted into a wide array of amides through reaction with various primary or secondary amines. bohrium.com This reaction typically requires an activating agent, such as a carbodiimide, to facilitate the formation of the amide bond under mild conditions. bohrium.com Alternatively, direct amidation of the ester is sometimes possible with certain amines at elevated temperatures. The synthesis of amides is a crucial transformation in medicinal chemistry for creating peptidomimetic structures or modulating the physicochemical properties of a molecule.
| Reaction | Reagents | Typical Conditions | Product | Reference(s) |
| Ester Hydrolysis (Basic) | NaOH or KOH, H₂O/Alcohol | Heat | Carboxylate Salt | libretexts.org |
| Ester Hydrolysis (Acidic) | H₃O⁺ (e.g., H₂SO₄/H₂O) | Heat, Reflux | Carboxylic Acid | libretexts.org |
| Amidation | Carboxylic Acid, Amine (R-NH₂), Coupling Agent | THF or DMF, Room Temp | Amide | bohrium.comlookchemmall.com |
Reductive Debromination and Hydrogenation Studies
Selective removal of the bromine atoms can be achieved through reductive debromination. This process allows for the synthesis of mono-bromo or fully debrominated oxazole derivatives. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which can reduce the carbon-bromine bonds. The reaction conditions can be tuned to control the extent of debromination. Hydrogenation using a palladium catalyst and a hydrogen source can also be employed for this purpose, often with high selectivity. These reactions are useful for creating structural diversity from a single, heavily functionalized starting material.
Nucleophilic Displacement of Bromine Atoms by Heteroatoms
The bromine atoms on the oxazole ring are susceptible to nucleophilic aromatic substitution (SₙAr), particularly given the electron-deficient nature of the ring. This allows for the introduction of heteroatom nucleophiles, such as amines, thiols, and alkoxides, directly onto the oxazole core. The reaction is typically carried out in a polar solvent at elevated temperatures. Studies on other halogenated heterocycles have shown that the 2-position is often more reactive towards nucleophilic attack. rsc.org This pathway provides a direct method for synthesizing 2- or 4-amino, thio, or alkoxy-substituted oxazoles, which are valuable scaffolds in drug discovery. nih.gov
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. researchgate.netbeilstein-journals.org
While the direct participation of this compound in a documented multi-component reaction is not prominent in the literature, its structural features suggest significant potential for such applications. For example, the carboxylic acid derivative (obtained via hydrolysis) could potentially be used in Ugi or Passerini reactions. Furthermore, the dibromo-functionality could allow the compound to act as a platform for sequential MCRs and cross-coupling reactions. The development of MCRs involving this versatile building block represents a promising area for future research, offering novel and efficient pathways to complex heterocyclic structures.
Utility of Ethyl 2,4 Dibromooxazole 5 Carboxylate As a Versatile Synthetic Building Block
Construction of Advanced Heterocyclic Architectures
The strategic positioning of reactive sites on the ethyl 2,4-dibromooxazole-5-carboxylate framework facilitates its application in synthesizing a diverse range of advanced heterocyclic systems. The bromine atoms are amenable to selective functionalization through various cross-coupling reactions, while the ester group offers a point for further modifications, including hydrolysis, amidation, or reduction.
Synthesis of Poly-oxazole Systems and Oligomers
An iterative functionalization of this compound provides a robust pathway for creating poly-oxazole systems and oligomers. These structural motifs are of considerable interest due to their occurrence in various natural products and their potential in materials science. A primary strategy hinges on the selective cross-coupling of the bromine atoms. Notably, the bromine at the C4 position typically exhibits greater reactivity in Stille or Suzuki cross-coupling reactions compared to the bromine at the C2 position. This reactivity difference enables a controlled, stepwise assembly of oxazole (B20620) chains.
A representative synthetic route could commence with the coupling of an organostannane or boronic acid derivative at the C4 position, followed by a subsequent coupling reaction at the C2 position. This iterative cycle can be repeated to construct longer oligomeric chains. The ester group at the C5 position can be retained throughout the synthesis or modified at a later point to introduce further molecular diversity.
Table 1: Regioselective Cross-Coupling Reactions of this compound
| Reaction Type | C4-Position Product | C2-Position Product |
|---|---|---|
| Stille Coupling | Ethyl 2-bromo-4-aryloxazole-5-carboxylate | Ethyl 4-bromo-2-aryloxazole-5-carboxylate |
| Suzuki Coupling | Ethyl 2-bromo-4-aryloxazole-5-carboxylate | Ethyl 4-bromo-2-aryloxazole-5-carboxylate |
It is important to note that the relative reactivity can be steered by the specific reaction conditions and catalysts used.
Elaboration into Fused Heterocyclic Compounds
The dual functionality of this compound also positions it as a prime starting material for synthesizing fused heterocyclic compounds. These structures, in which the oxazole ring is fused with another ring system, are significant in medicinal chemistry and materials science. sciepub.com
A prevalent synthetic approach involves a reaction sequence where one of the bromine atoms is initially displaced by a nucleophile that contains a second reactive site. This is succeeded by an intramolecular cyclization to forge the fused ring system. For instance, a reaction with a binucleophile like 2-aminophenol (B121084) could pave the way for the formation of an oxazolo[5,4-b]benzoxazole derivative, following an initial nucleophilic aromatic substitution and subsequent intramolecular cyclization. The ester group can serve to modulate reactivity or be integrated into the final fused structure.
Precursor for Complex Organic Frameworks
Beyond the creation of individual heterocyclic molecules, this compound is a valuable precursor for assembling larger, more elaborate organic frameworks. Its well-defined geometry and multiple points for diversification are central to its utility in this domain.
Rational Design and Synthesis of Chemically Diverse Analogues
The capacity for selective functionalization of the two bromine atoms and the ester group permits the rational design and synthesis of an extensive library of chemically varied analogues. nih.gov This is especially crucial in fields such as drug discovery and materials science, where the investigation of structure-activity or structure-property relationships is paramount.
From the common this compound core, a vast array of substituents can be introduced. For example, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions can be utilized to install a wide variety of aryl, heteroaryl, alkynyl, and amino groups at the C2 and C4 positions. nih.gov The ester at C5 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. This modular strategy allows for a systematic exploration of the chemical space surrounding the oxazole core.
Table 2: Diversification Reactions of this compound
| Position | Reaction Type | Reagent/Catalyst | Introduced Functionality |
|---|---|---|---|
| C4 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |
| C2 | Stille Coupling | Organostannane, Pd catalyst | Aryl/Alkyl group |
| C4/C2 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |
| C4/C2 | Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group |
| C5 | Hydrolysis | LiOH, H₂O | Carboxylic acid |
Strategic Incorporation into Multi-Ring Systems
The strategic integration of the this compound unit into larger, multi-ring systems underscores its versatility. It can function as a central scaffold or a peripheral building block in the synthesis of complex molecules.
For instance, it can be employed to connect different molecular fragments. By executing two distinct cross-coupling reactions at the C2 and C4 positions, two separate molecular entities can be linked via the oxazole. Furthermore, the ester at C5 can be used to attach the entire substituted oxazole unit to a larger molecular framework or to a solid support for combinatorial synthesis. This "linker" approach is valuable in constructing molecules with specific spatial arrangements of functional groups, a critical aspect for applications like molecular recognition and the development of functional materials.
Advanced Spectroscopic and Structural Elucidation Studies on Ethyl 2,4 Dibromooxazole 5 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For Ethyl 2,4-dibromooxazole-5-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be crucial for assigning the chemical shifts of all protons and carbons.
The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). Due to the electron-withdrawing nature of the oxazole (B20620) ring and the adjacent carbonyl group, the methylene quartet would appear at a downfield chemical shift. The oxazole ring itself does not possess any protons directly attached to it, thus simplifying the aromatic region of the spectrum.
The ¹³C NMR spectrum would be more complex, revealing signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the three carbons of the oxazole ring. The carbon atoms C2 and C4, being bonded to bromine atoms, would exhibit chemical shifts influenced by the heavy atom effect. The C5 carbon, attached to the carboxylate group, would also have a characteristic downfield shift.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential. researchgate.netmdpi.com
COSY (Correlation Spectroscopy): A COSY experiment would establish the correlation between geminal and vicinal protons. sdsu.edu For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com An HSQC spectrum would show a correlation between the methylene protons and the methylene carbon, as well as between the methyl protons and the methyl carbon of the ethyl group. This provides a direct link between the ¹H and ¹³C spectra for these aliphatic groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons, which is key to assembling the molecular fragments. youtube.com For this molecule, the following key correlations would be expected:
The methylene protons of the ethyl group would show a correlation to the carbonyl carbon of the ester group (³J coupling).
The methylene protons would also likely show a correlation to the C5 carbon of the oxazole ring (³J coupling).
These correlations would definitively connect the ethyl ester group to the oxazole ring at the C5 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space correlations between protons that are in close proximity. mdpi.com In this particular molecule, with a limited number of protons, the primary use of NOESY would be to confirm the spatial relationship between the protons of the ethyl group.
A predicted summary of the key 2D NMR correlations is presented in the table below.
| Proton Signal | COSY Correlation | HMQC/HSQC Correlation | HMBC Correlation |
| Methylene (-CH₂-) | Methyl (-CH₃-) | Methylene Carbon | Carbonyl Carbon, C5 of oxazole |
| Methyl (-CH₃-) | Methylene (-CH₂-) | Methyl Carbon | Methylene Carbon |
Elucidation of Stereochemistry and Conformational Analysis (if applicable)
For this compound, there are no stereocenters, and therefore, no stereoisomers such as enantiomers or diastereomers are possible. The planarity of the oxazole ring is a key structural feature. Conformational analysis would primarily focus on the rotation around the C5-C(O) bond and the C(O)-O bond of the ethyl ester substituent. NOESY experiments, while limited in this case, could provide insights into the preferred orientation of the ethyl group relative to the oxazole ring.
Dynamic NMR Studies for Reaction Monitoring or Intermolecular Interactions
Dynamic NMR (DNMR) spectroscopy could be employed to study the kinetics of reactions involving this compound. For instance, by monitoring the changes in the NMR spectrum over time, the progress of a substitution reaction at the bromine-bearing carbons could be followed. Furthermore, DNMR could be used to investigate restricted rotation around the C-N or C-C bonds if the molecule were to be part of a larger, more complex system where steric hindrance might play a role. Studies on intermolecular interactions, such as binding to a receptor or self-assembly, could also be probed by observing changes in chemical shifts and relaxation times upon addition of a binding partner or changes in concentration.
Mass Spectrometry for Fragmentation Pathway Analysis and High-Resolution Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MS/MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for the determination of its molecular weight with high accuracy. mdpi.com High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₆H₅Br₂NO₃). The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in a ratio of approximately 1:2:1, providing a clear signature for the dibrominated nature of the compound. researchgate.net
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion. mdpi.com By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is generated. Analysis of the fragment ions provides valuable information about the connectivity of the molecule. A plausible fragmentation pathway for this compound is outlined below:
Initial Fragmentation: The fragmentation could be initiated by the loss of the ethoxy radical (•OCH₂CH₃) from the ester group, or the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement, if sterically feasible. Another likely initial fragmentation is the loss of a bromine atom.
Subsequent Fragmentations: Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the ester functionality and cleavage of the oxazole ring.
A predicted fragmentation table based on the structure is provided below.
| m/z (mass/charge) | Proposed Fragment | Plausible Neutral Loss |
| 299/301/303 | [M+H]⁺ | - |
| 254/256/258 | [M - OCH₂CH₃]⁺ | Ethoxy radical |
| 271/273/275 | [M - C₂H₄]⁺ | Ethylene |
| 220/222 | [M - Br]⁺ | Bromine radical |
| 192/194 | [M - Br - CO]⁺ | Bromine radical and Carbon monoxide |
Elucidation of Reaction Intermediates and Products
Mass spectrometry is an invaluable tool for monitoring chemical reactions and identifying transient intermediates and final products. In the synthesis of this compound, which could potentially be formed from a corresponding diamide (B1670390) or other precursors, LC-MS could be used to track the progress of the reaction. acs.org By analyzing the mass spectra of the reaction mixture at different time points, one could identify the masses of starting materials, intermediates (such as mono-brominated species), and the final product, thereby helping to elucidate the reaction mechanism.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying functional groups and probing the nature of chemical bonds. For this compound, these methods provide detailed insights into the characteristic vibrations of its constituent parts: the oxazole ring and the ethyl carboxylate moiety.
Characteristic Vibrations of the Oxazole Ring and Ester Moiety
The infrared and Raman spectra of this compound are dominated by the vibrational modes of the oxazole ring and the ethyl ester group. The oxazole nucleus, a five-membered heterocyclic aromatic ring, displays a set of characteristic stretching and bending vibrations. wikipedia.org Computational studies on the parent oxazole molecule have provided a basis for assigning these vibrational frequencies. researchgate.net
The ethyl ester functional group introduces several strong and readily identifiable vibrational bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears in a distinct region of the IR spectrum. orgchemboulder.comblogspot.comlibretexts.org The C-O single bond stretches of the ester also produce strong absorptions. orgchemboulder.comblogspot.comdocbrown.info
The presence of two bromine atoms on the oxazole ring influences the vibrational frequencies. The electron-withdrawing nature of the halogens can shift the positions of the ring vibrations. Furthermore, the C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum.
A summary of the expected characteristic vibrational frequencies for this compound, based on data from analogous compounds and general spectroscopic principles, is presented below.
Table 1: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester Moiety | C=O Stretch | 1735-1750 | Strong (IR) |
| C-O Stretch (asymmetric) | 1230-1250 | Strong (IR) | |
| C-O Stretch (symmetric) | 1000-1300 | Medium-Strong (IR) | |
| C-H Stretch (ethyl group) | 2845-2975 | Medium (IR, Raman) | |
| Oxazole Ring | Ring C=N Stretch | ~1615 | Medium (Raman) |
| Ring C=C Stretch | ~1500-1600 | Medium (IR, Raman) | |
| Ring Breathing/Deformation | ~800-1000 | Medium (IR, Raman) | |
| Bromo Substituents | C-Br Stretch | 500-600 | Medium-Strong (IR) |
Data are compiled from general spectroscopic tables and studies on related compounds. researchgate.netorgchemboulder.comdocbrown.infonih.gov
Monitoring of Reaction Progress via Spectroscopic Changes
Vibrational spectroscopy is a valuable technique for real-time monitoring of chemical reactions. The synthesis of substituted oxazoles, such as the van Leusen oxazole synthesis, can be followed by observing the appearance or disappearance of characteristic vibrational bands. nih.gov For instance, in the synthesis of this compound, the disappearance of reactant-specific peaks and the emergence of the strong ester C=O stretch around 1735-1750 cm⁻¹ would indicate the formation of the product. orgchemboulder.comblogspot.com
Similarly, in subsequent reactions where the bromine atoms are substituted, the disappearance of the C-Br vibrational modes and the appearance of new bands corresponding to the incoming functional group can be used to track the reaction's progress and completion. This allows for precise control over reaction conditions and can aid in optimizing reaction times and yields.
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. numberanalytics.com For this compound, the oxazole ring constitutes a chromophore that absorbs UV radiation, leading to π → π* and potentially n → π* transitions. ekb.eg
The substitution pattern on the oxazole ring, including the two bromine atoms and the ethyl carboxylate group, influences the energy of these electronic transitions and, consequently, the wavelength of maximum absorption (λmax). The presence of heteroatoms like nitrogen and oxygen with non-bonding electrons (n-electrons) can also give rise to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. ekb.eg
Solvent Effects on Absorption Maxima
The polarity of the solvent can significantly affect the UV-Vis absorption spectrum of a molecule. repligen.com This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states. researchgate.net Polar solvents can stabilize the excited state to a different extent than the ground state, leading to a shift in the absorption maximum. mdpi.com
For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, a shift to a longer wavelength. researchgate.net Conversely, for n → π* transitions, a hypsochromic (blue) shift to a shorter wavelength is often observed in polar solvents due to the stabilization of the non-bonding electrons in the ground state through interactions like hydrogen bonding. The study of solvent effects on the λmax of this compound can thus provide insights into the nature of its electronic transitions.
Table 2: Expected Solvent Effects on UV-Vis Absorption Maxima
| Solvent Type | Expected Shift for π → π* | Expected Shift for n → π* | Rationale |
|---|---|---|---|
| Non-polar (e.g., Hexane) | Reference | Reference | Minimal solute-solvent interaction. |
| Polar Aprotic (e.g., Acetone, DMF) | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) | Stabilization of the more polar excited state. |
| Polar Protic (e.g., Ethanol, Water) | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) | Stabilization of the excited state and potential H-bonding with non-bonding electrons. |
General principles of solvent effects on electronic transitions. researchgate.netmdpi.com
Quantitative Analysis in Reaction Studies
UV-Vis spectroscopy is a powerful tool for the quantitative analysis of compounds in solution, based on the Beer-Lambert Law. numberanalytics.comscribd.com This law establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. libretexts.org
In the context of reaction studies involving this compound, UV-Vis spectroscopy can be employed to determine the concentration of the product over time, thereby allowing for the calculation of reaction rates and kinetic parameters. numberanalytics.com By monitoring the increase in absorbance at the λmax of the product, a calibration curve can be constructed using standard solutions of known concentrations. This calibration curve can then be used to determine the concentration of the compound in unknown samples taken from the reaction mixture at various time points. This method is highly sensitive and requires only a small amount of sample. libretexts.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties.
For instance, the crystal structure of a related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, has been reported. vensel.org It crystallizes in the monoclinic space group P2₁/n. Such studies on similar molecules suggest that the oxazole ring in this compound is likely to be planar. The ethyl carboxylate group may exhibit some degree of rotational freedom, and its orientation relative to the ring will be influenced by crystal packing forces.
Table 3: Anticipated Crystallographic Parameters for this compound
| Parameter | Expected Value/System | Basis of Expectation |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules. vensel.orgmdpi.com |
| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) | Common for racemic or achiral compounds. researchgate.net |
| Molecular Geometry | Planar oxazole ring | Aromatic nature of the ring. wikipedia.org |
| Key Intermolecular Interactions | Halogen bonding, π-π stacking | Presence of bromine and aromatic ring. mdpi.com |
Based on crystallographic data of analogous structures. vensel.orgmdpi.comresearchgate.net
Precise Bond Lengths, Angles, and Dihedral Angles
Experimental data from single-crystal X-ray diffraction analysis is required to provide a precise and accurate table of bond lengths, bond angles, and dihedral angles for this compound. Such data is not currently available in the public domain.
Intermolecular Interactions and Crystal Packing
A definitive analysis of the intermolecular interactions and crystal packing of this compound can only be achieved through the study of its crystal structure. This would involve identifying potential hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the three-dimensional arrangement of the molecules in the solid state. As the crystallographic data is not available, this analysis cannot be performed.
Computational and Theoretical Investigations of Ethyl 2,4 Dibromooxazole 5 Carboxylate
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like ethyl 2,4-dibromooxazole-5-carboxylate. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy of the molecule. For a molecule with the structural complexity of this compound, DFT methods like B3LYP with a suitable basis set such as 6-311++G(d,p) are often employed to balance computational cost and accuracy. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. nih.gov
For this compound, the presence of two electron-withdrawing bromine atoms and an ethyl carboxylate group significantly influences the FMOs. The bromine atoms and the oxygen of the carboxylate group, with their lone pairs of electrons, are expected to contribute significantly to the HOMO. Conversely, the LUMO is likely distributed over the oxazole (B20620) ring and the carbonyl group, which can accept electron density.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.7 |
Electrostatic Potential Mapping
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). walisongo.ac.idnih.gov In an ESP map, regions of negative potential are typically colored red, indicating an excess of electron density and a propensity to interact with electrophiles. researchgate.net Regions of positive potential are colored blue, signifying a deficiency of electrons and a tendency to attract nucleophiles. researchgate.net
For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the oxazole ring, making these sites susceptible to electrophilic attack. The areas around the hydrogen atoms of the ethyl group and, to a lesser extent, the bromine atoms would exhibit a positive potential. The carbon atoms of the oxazole ring, particularly C2 and C4 bonded to the electronegative bromine atoms, would also be expected to have a significant positive potential, making them targets for nucleophilic attack.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and intermediates, thereby providing a detailed picture of the reaction pathway.
Transition State Calculations for Key Transformations
Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods can locate the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction. For this compound, key transformations could include nucleophilic aromatic substitution (SNAr) at the C2 or C4 positions. Transition state calculations for the reaction with a nucleophile would involve modeling the approach of the nucleophile to the oxazole ring and the subsequent departure of a bromide ion. These calculations can help in understanding the feasibility and rate of such substitution reactions.
Prediction of Regio- and Chemoselectivity
This compound presents multiple reactive sites, leading to potential issues of regio- and chemoselectivity in its reactions. The two bromine atoms at positions 2 and 4 are both potential leaving groups in nucleophilic substitution reactions. Computational modeling can predict the preferred site of attack by comparing the activation energies for the formation of the different possible products. For instance, by calculating the transition state energies for nucleophilic attack at C2 versus C4, one can determine the regioselectivity of the reaction. rsc.org The relative stability of the intermediates formed during the reaction also plays a crucial role in determining the final product distribution.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (solution or solid state) over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and intermolecular interactions.
For this compound, the ethyl carboxylate group has rotational freedom, leading to different possible conformations. MD simulations can explore the conformational landscape of the molecule and identify the most stable conformers in a given solvent. Furthermore, MD simulations can be used to study how molecules of this compound interact with each other and with solvent molecules. This is particularly important for understanding its solubility and crystal packing. The simulations can reveal the nature and strength of intermolecular forces, such as dipole-dipole interactions and halogen bonding, which can influence the macroscopic properties of the compound.
Structure-Reactivity Relationship Studies
The presence of two bromine atoms on the oxazole ring at positions 2 and 4, along with an ethyl carboxylate group at position 5, establishes a unique electronic landscape. The bromine atoms, being highly electronegative, exert a strong electron-withdrawing effect on the oxazole ring. This polarization of the ring significantly influences its susceptibility to chemical attack. rsc.org
Molecular Orbital Analysis
A key aspect of understanding a molecule's reactivity lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. irjweb.comnih.gov
| Molecular Orbital | Conceptual Significance | Implication for Reactivity |
| HOMO | Represents the ability to donate an electron. | The energy and localization of the HOMO indicate the molecule's nucleophilic potential. |
| LUMO | Represents the ability to accept an electron. | The energy and localization of the LUMO indicate the molecule's electrophilic potential and the likely sites for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher polarizability and greater chemical reactivity. |
This table provides a conceptual framework for interpreting molecular orbital data in the context of chemical reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful computational tool that visualizes the charge distribution on the surface of a molecule. It identifies regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue). These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack.
For halogenated oxazoles, MEP calculations consistently show that the nitrogen atom of the oxazole ring and the oxygen atom of the carbonyl group in the ester are regions of negative electrostatic potential, making them likely sites for electrophilic attack or halogen bonding. rsc.org Conversely, the areas around the hydrogen atoms and, to a lesser extent, the bromine atoms exhibit positive potential, indicating their susceptibility to nucleophilic attack. The presence of electron-withdrawing groups generally enhances the positive potential on the ring, making it more susceptible to attack by nucleophiles. mdpi.com
Reactivity Indices
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance to change in electron distribution. A higher value indicates greater stability and lower reactivity.
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
While specific calculated values for this compound are not available, studies on related heterocyclic compounds demonstrate the utility of these indices in predicting reactivity trends within a series of derivatives. researchgate.net
| Reactivity Index | Formula | Significance |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Indicates the overall electron-attracting power of the molecule. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | A measure of the molecule's resistance to deformation or change in its electron cloud. |
| Global Electrophilicity (ω) | ω = χ²/2η | Provides a quantitative measure of the molecule's electrophilic nature. |
This interactive table outlines key reactivity indices and their significance in computational chemistry.
Regioselectivity in Reactions
Computational studies on 2,4-dihalooxazoles have shed light on the regioselectivity of their reactions, particularly in palladium-catalyzed cross-coupling reactions. These studies, supported by experimental evidence, show that the C-2 position is generally more reactive towards certain coupling partners, while the C-4 position can be selectively functionalized under different conditions. acs.orgnih.gov This differential reactivity is attributed to a combination of electronic and steric factors within the molecule, which can be rationalized through computational models that examine the transition states of the reaction pathways.
Future Research Directions and Outlook in Dibromooxazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2,4-disubstituted oxazoles can be challenging. acs.org Current methods often rely on multi-step procedures, which can be inefficient and generate significant waste. Future research should focus on developing more direct and environmentally friendly synthetic routes.
One promising area is the advancement of Brønsted acid-catalyzed cyclization reactions. A recent study demonstrated the use of trifluoromethanesulfonic acid (TfOH) to catalyze the coupling of α-diazoketones with amides, providing a metal-free and mild pathway to 2,4-disubstituted oxazoles. organic-chemistry.orgacs.org Further exploration of different Brønsted acids and reaction conditions could lead to even more efficient and generalizable protocols.
Another key direction is the development of sustainable methods that minimize the use of hazardous reagents and solvents. This could involve exploring biocatalytic approaches, utilizing enzymes to construct the oxazole (B20620) ring with high selectivity and under mild conditions. Additionally, the use of greener solvents and renewable starting materials will be crucial in reducing the environmental impact of oxazole synthesis.
A comparative look at synthetic approaches is presented in the table below:
| Synthetic Method | Key Features | Potential for Sustainability |
| Robinson-Gabriel Synthesis | Classic method involving dehydration of 2-acylaminoketones. wikipedia.org | Can be energy-intensive and may use harsh dehydrating agents. |
| Fischer Oxazole Synthesis | Utilizes cyanohydrins and aldehydes. wikipedia.org | Often requires toxic cyanides. |
| Brønsted Acid-Catalyzed Cyclization | Metal-free, mild conditions, good functional group tolerance. organic-chemistry.orgacs.org | Offers a greener alternative to metal-catalyzed reactions. |
| Biocatalysis | High selectivity, mild reaction conditions. | Potential for highly sustainable processes using renewable resources. |
Exploration of Under-explored Reactivity Profiles
The two bromine atoms on the "Ethyl 2,4-dibromooxazole-5-carboxylate" core offer a rich playground for chemical transformations. While established reactions like Suzuki-Miyaura coupling have been demonstrated on bromo-oxazoles, there is significant scope to explore less common reactivity patterns. acs.org
One intriguing possibility is the investigation of the "halogen dance" reaction on the dibromooxazole system. This reaction involves the base-induced migration of a halogen atom from one position to another on an aromatic ring. thieme-connect.com Applying this to a dibromooxazole could provide access to novel substitution patterns that are difficult to achieve through direct synthesis.
Furthermore, the selective functionalization of one bromine atom over the other presents a significant challenge and opportunity. Developing methodologies for the regioselective C-H activation or metal-halogen exchange at a specific position would enable the synthesis of highly complex and diverse oxazole derivatives. The electrophilic ring-opening of the oxazole core through halogenation is another area that could yield structurally diverse halogenated compounds. nih.gov
Advancements in Spectroscopic Characterization Techniques for Complex Derivatization
As more complex derivatives of "this compound" are synthesized, the need for advanced spectroscopic techniques for their unambiguous characterization will become paramount. While standard techniques like NMR and mass spectrometry are indispensable, they may not be sufficient to elucidate the intricate structures of some derivatives. nih.gov
Future research could focus on the application of advanced NMR techniques, such as two-dimensional and solid-state NMR, to provide detailed information about the connectivity and spatial arrangement of atoms in these molecules. A coupled computational and experimental approach to interpreting vibrational spectra has also shown promise for the characterization of complex heterocyclic compounds. rsc.org
Moreover, the development of new analytical methods, potentially coupling chromatographic separation with high-resolution mass spectrometry and ion mobility, will be crucial for the analysis of complex reaction mixtures and the identification of minor byproducts.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing reactions in a continuously flowing stream, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved scalability, and better control over reaction parameters. mdpi.comnih.gov The integration of flow chemistry with the synthesis of dibromooxazoles could lead to more efficient and reproducible production of these valuable building blocks. durham.ac.uk
Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new reactions and molecules. uc.pt By systematically varying reaction parameters such as temperature, pressure, and reagent concentrations, these platforms can rapidly identify optimal conditions for the synthesis of a wide range of oxazole derivatives. This high-throughput approach would be particularly valuable for exploring the vast chemical space accessible from "this compound."
The benefits of flow chemistry in heterocyclic synthesis include:
Enhanced Safety: Better control over reaction exotherms and the ability to handle hazardous reagents in a closed system. mdpi.com
Improved Scalability: Seamless transition from laboratory-scale synthesis to large-scale production. mdpi.com
Increased Efficiency: Reduced reaction times and improved yields due to enhanced heat and mass transfer. nih.gov
Computational Design of Next-Generation Oxazole-Based Building Blocks
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. jcchems.com In the context of dibromooxazole chemistry, computational methods can be used to predict the reactivity of different positions on the oxazole ring, guiding the design of selective synthetic strategies. irjweb.com
Furthermore, in silico screening of virtual libraries of oxazole derivatives can identify promising candidates for various applications, such as medicinal chemistry or materials science. researchgate.netnih.gov By predicting properties like biological activity, toxicity, and material characteristics, computational design can help to prioritize synthetic targets and accelerate the discovery of new functional molecules. jcchems.com
The use of Quantitative Structure-Activity Relationship (QSAR) models can further aid in the design of oxazole derivatives with specific biological activities. nih.gov These models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds, allowing for the prediction of the activity of new, unsynthesized molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Ethyl 2,4-dibromooxazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves halogenation of oxazole precursors. For brominated heterocycles, refluxing with brominating agents (e.g., PBr₃ or NBS) in anhydrous solvents (e.g., DCM or DMF) is common. Post-reaction, cooling the mixture and pouring it into ice water followed by vacuum filtration and recrystallization (e.g., ethanol/water) yields the product. Optimize reaction time (e.g., 12–18 hours) and temperature (80–100°C) via TLC monitoring. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield .
Q. How can the crystal structure of this compound be determined and validated?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture system is standard. Data collection at low temperatures (e.g., 100 K) minimizes disorder. Refinement with SHELXL (via OLEX2 interface) resolves atomic positions. Validate using PLATON for symmetry checks, ADDSYM for missed symmetry, and RIGU to detect twinning. Acceptable R1 values (<5%) and complete Hirshfeld surfaces indicate robust refinement .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at 2–8°C in airtight containers away from moisture. Avoid incompatible materials (strong oxidizers, bases). In case of spills, vacuum with HEPA filters and dispose via licensed hazardous waste services. Decomposition under fire releases CO, NOₓ, and brominated vapors; use CO₂ fire extinguishers .
Advanced Research Questions
Q. How can mechanistic studies elucidate the bromination pathway of oxazole derivatives?
- Methodological Answer : Employ kinetic isotope effects (KIE) and DFT calculations (Gaussian 16) to identify rate-determining steps. Monitor intermediates via in situ NMR (e.g., ¹H, ¹³C) or LC-MS. For electrophilic bromination, probe regioselectivity using Hammett plots with substituted oxazoles. Isotopic labeling (e.g., ⁸¹Br) can track bromine incorporation .
Q. What strategies enable the synthesis of bioactive derivatives from this compound?
- Methodological Answer : Utilize Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalyst to replace bromine with aryl/heteroaryl boronic acids. For amide derivatives, hydrolyze the ester (LiOH/THF/H₂O), then couple with amines using DIC/HOBt. Screen derivatives for antimicrobial activity via microdilution assays (MIC against S. aureus, E. coli) or kinase inhibition (HTRF assays) .
Q. How can computational tools predict the compound’s reactivity and intermolecular interactions?
- Methodological Answer : Perform docking studies (AutoDock Vina) to model interactions with target proteins (e.g., kinases). Calculate electrostatic potential maps (MEPs) using Multiwfn to identify nucleophilic/electrophilic sites. MD simulations (GROMACS) assess stability in biological membranes. Use Mercury (CCDC) to analyze π-stacking or halogen bonding in crystal packing .
Q. What analytical techniques resolve contradictions in spectral data for brominated oxazoles?
- Methodological Answer : For conflicting NMR signals, use 2D techniques (HSQC, HMBC) to assign protons and carbons unambiguously. High-resolution MS (ESI-TOF) confirms molecular ions. Compare experimental IR spectra (ATR-FTIR) with computed spectra (B3LYP/6-31G*) to validate functional groups. Cross-validate XRD data with Cambridge Structural Database entries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
